
1-Hydroxy-7-nitroanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-7-nitroanthracene-9,10-dione is a derivative of anthraquinone, a compound known for its rigid, planar, and aromatic structure. This compound is characterized by the presence of a hydroxyl group at the first position and a nitro group at the seventh position on the anthracene-9,10-dione scaffold. Anthraquinone derivatives are widely used in various industries, including the production of dyes, paper, and as intermediates in organic synthesis .
Méthodes De Préparation
The synthesis of 1-Hydroxy-7-nitroanthracene-9,10-dione typically involves nitration and hydroxylation reactions. One common method is the nitration of anthraquinone followed by selective hydroxylation. . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Hydroxy-7-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the nitro group can yield amino derivatives, which have applications in dye synthesis.
Substitution: The hydroxyl and nitro groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include aminoanthraquinones and substituted anthraquinones.
Applications De Recherche Scientifique
1-Hydroxy-7-nitroanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-7-nitroanthracene-9,10-dione involves its interaction with cellular components. The nitro group can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, which is a mechanism exploited in antimicrobial and anticancer therapies. The compound can also interact with DNA and proteins, affecting their function and leading to cell death .
Comparaison Avec Des Composés Similaires
1-Hydroxy-7-nitroanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
- 1-Hydroxy-4-nitroanthracene-9,10-dione
- 1-Hydroxy-5-nitroanthracene-9,10-dione
- 1-Hydroxy-2,3-dimethylanthracene-9,10-dione
These compounds share similar structural features but differ in the position and type of substituents. The unique positioning of the hydroxyl and nitro groups in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C14H7NO5 |
|---|---|
Poids moléculaire |
269.21 g/mol |
Nom IUPAC |
1-hydroxy-7-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H7NO5/c16-11-3-1-2-9-12(11)14(18)10-6-7(15(19)20)4-5-8(10)13(9)17/h1-6,16H |
Clé InChI |
JEKYWUKIIRJLGS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



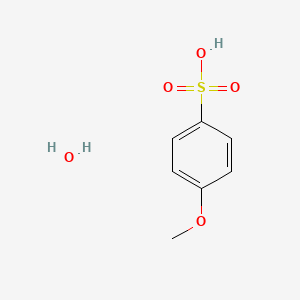
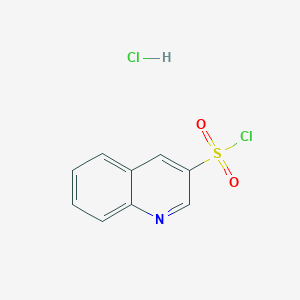
![3-Iodo-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13133361.png)
![2-Chloroimidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13133363.png)
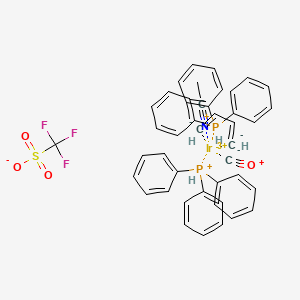
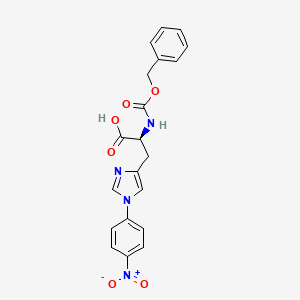

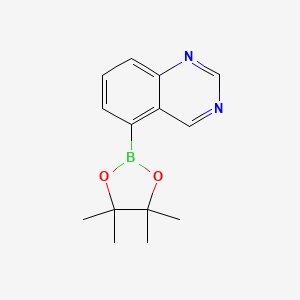
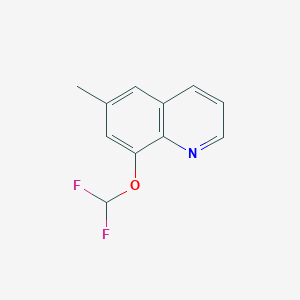


![[3,3'-Bipyridine]-4-carbonitrile](/img/structure/B13133424.png)

